molecular formula C19H30O2 B196237 Etiocholanolone CAS No. 53-42-9

Etiocholanolone

Cat. No.: B196237
CAS No.: 53-42-9
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-BNSUEQOYSA-N
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Description

Aetiocholanolone, also known as 5-beta-androsterone, is a naturally occurring steroid hormone. It is a major metabolite of testosterone and androstenedione in many mammalian species, including humans. This compound is excreted in the urine and is known for its role in various physiological processes, including fever induction, immunostimulation, and leukocytosis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Etiocholanolone interacts with various enzymes and proteins. It acts as a positive allosteric modulator of the GABA A receptor . It is also known to be an inhibitory androstane neurosteroid . The compound is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .

Cellular Effects

This compound has several effects on cells. It causes fever, immunostimulation, and leukocytosis, and is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system . It also possesses anticonvulsant effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the GABA A receptor . The unnatural enantiomer of this compound is more potent as a positive allosteric modulator of GABA A receptors and as an anticonvulsant than the natural form .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the conversion of testosterone to this compound is initiated within 12 hours of injection, but the increase in this compound is transient, indicating that this compound is also subject to metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on Black-headed gull eggs, it was found that this compound treatment decreased tarsus length and brain mass .

Metabolic Pathways

This compound is involved in the metabolic pathway of testosterone and androstenedione . It is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aetiocholanolone can be synthesized from 5-beta-dihydrotestosterone, with 3-alpha,5-beta-androstanediol as an intermediate. The synthesis involves several steps, including reduction and hydroxylation reactions .

Industrial Production Methods: Industrial production of athis compound typically involves the extraction and purification of the compound from biological sources, such as urine or tissue samples. Chromatography and mass spectrometry are commonly used techniques for the extraction and purification of steroids, including athis compound .

Chemical Reactions Analysis

Types of Reactions: Aetiocholanolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize athis compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of athis compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Aetiocholanolone has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Androsterone
  • Epiandrosterone
  • Epietiocholanolone
  • This compound glucuronide

Comparison: Athis compound is unique due to its specific physiological effects, such as fever induction and immunostimulation. While similar compounds like androsterone and epiandrosterone also play roles in steroid metabolism, athis compound’s ability to modulate the immune system and induce fever sets it apart .

Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-BNSUEQOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018919
Record name Etiocholanolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53-42-9
Record name Etiocholanolone
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Record name Etiocholanolone
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Record name Aetiocholanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02854
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Record name etiocholanolone
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Record name Etiocholanolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 - 154 °C
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does etiocholanolone exert its effects on the body?

A: this compound, like other steroid hormones, exerts its effects by binding to specific receptor proteins within cells. A notable example is its interaction with the GABAA receptor, a ligand-gated ion channel found in the central nervous system. Studies have shown that this compound and its enantiomer (ent-etiocholanolone) interact with distinct sites on the rat α1β2γ2L GABAA receptor, leading to potentiation of GABA-induced currents. [, , ]

Q2: What are the downstream effects of this compound binding to the GABAA receptor?

A: Binding of this compound to GABAA receptors enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. At the single-channel level, this compound increases the relative frequency of long openings, while ent-etiocholanolone additionally decreases the frequency of long closed times. This suggests that this compound modulates neuronal excitability, potentially influencing a range of physiological processes. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A: Yes, various studies have employed spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to confirm the identity of this compound and its derivatives. [] Gas chromatography-mass spectrometry (GC-MS) has been extensively used to quantify this compound and other steroids in various biological matrices, including urine. [, , , ]

Q5: How is this compound metabolized in the body?

A: this compound is primarily metabolized in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugates are more water-soluble and are readily excreted in urine. [, , ]

Q6: What is the typical excretion route of this compound?

A: this compound is mainly excreted in the urine, primarily in conjugated forms. [, ] Studies using radiolabeled this compound in humans confirmed its rapid excretion in urine, predominantly as glucuronide conjugates. [] Only negligible amounts of this compound are excreted in bile. []

Q7: What is this compound fever?

A: this compound fever is a rare condition characterized by recurrent fever episodes associated with elevated levels of unconjugated this compound in the blood. While the exact mechanisms are not fully elucidated, it is hypothesized that this compound triggers an inflammatory response leading to fever. [, , , ]

Q8: How is this compound fever diagnosed and treated?

A: Diagnosing this compound fever involves a combination of clinical evaluation, monitoring fever patterns, and measuring this compound levels in blood and urine, particularly during febrile episodes. [] Treatment typically involves supportive care and addressing the underlying cause of fever.

Q9: What analytical techniques are used to study this compound?

A9: Various analytical methods are employed to characterize, quantify, and monitor this compound in biological samples. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound and other steroids in urine and plasma. [, , , ]
  • Radioimmunoassay (RIA): RIA methods have been used to measure this compound levels in plasma, particularly in studies investigating this compound fever. [, ]

Q10: What are some of the research models used to study the effects of this compound?

A10: Researchers utilize a variety of in vitro and in vivo models to investigate the biological activities of this compound, including:

  • Cell culture models: Cultured avian liver cells have been used to study the effects of this compound on RNA synthesis and the induction of specific enzymes involved in heme synthesis. []
  • Animal models: Rodent models have been employed to investigate the anti-obesity effects of this compound and its impact on diabetes. []
  • Human studies: Clinical studies involving human subjects have been conducted to investigate the relationship between this compound and fever, hirsutism, and other conditions. [, , , , , , , , , ]

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